molecular formula C17H18N2O3S B5783143 Ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate

Ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate

Cat. No.: B5783143
M. Wt: 330.4 g/mol
InChI Key: VQNDXJYNRRKPSV-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate is an organic compound with a complex structure It is a derivative of benzoic acid and contains both ester and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3-methoxyphenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects. The thiourea group may play a crucial role in its activity by forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate can be compared with other similar compounds, such as:

  • Ethyl 4-[(4-methoxyphenyl)carbamothioylamino]benzoate
  • Ethyl 4-[(2-methoxyphenyl)carbamothioylamino]benzoate

These compounds share similar structures but differ in the position of the methoxy group on the phenyl ring. The unique position of the methoxy group in this compound may influence its reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-22-16(20)12-7-9-13(10-8-12)18-17(23)19-14-5-4-6-15(11-14)21-2/h4-11H,3H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNDXJYNRRKPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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